4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core linked to a benzothiazol-2-ylidene scaffold. Key structural attributes include:
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-5-14-24-19-17(28-6-2)8-7-9-18(19)29-21(24)22-20(25)15-10-12-16(13-11-15)30(26,27)23(3)4/h1,7-13H,6,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKGUOZXLJICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, which undergo functionalization to introduce the ethoxy and prop-2-yn-1-yl groups. The dimethylsulfamoyl group is usually introduced through sulfonation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The functional groups present in the compound make it suitable for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core .
Scientific Research Applications
The compound exhibits notable biological activities, which can be categorized into antiviral and cytotoxic effects.
Antiviral Activity
Recent studies have shown that benzothiazole derivatives possess antiviral properties. Specifically, this compound has demonstrated efficacy against Hepatitis B Virus (HBV) by enhancing the intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. The mechanism involves A3G binding to HBV core proteins, packaging them into nucleocapsids, thereby blocking replication pathways.
Case Study:
In vitro studies have indicated that derivatives similar to this compound exhibit IC50 values ranging from 1.99 µM to 3.30 µM against HBV in HepG2 cells, showcasing significant antiviral activity compared to standard treatments like lamivudine.
Cytotoxicity
The cytotoxic effects of benzothiazole derivatives have been evaluated across various cancer cell lines. Research indicates that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase—an essential mechanism that exploits the vulnerabilities of rapidly dividing cancer cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | HepG2 | 5.0 | Microtubule disruption |
| Benzothiazole Derivative B | MCF7 | 7.5 | Apoptosis induction |
| Target Compound | HepG2.2.15 | 1.99 | A3G-mediated inhibition |
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Key Analogs and Their Attributes
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl Substitution :
- Benzothiazole Substitution: Ethoxy vs. Prop-2-yn-1-yl vs. Prop-2-enyl: The alkyne group (target) enables bioorthogonal reactions, unlike the alkene in .
- Electron-Withdrawing Groups : The nitro group in may enhance binding to electron-deficient targets but increases reactivity risks (e.g., toxicity).
Crystallographic and Computational Validation
Biological Activity
4-(Dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a dimethylsulfamoyl group and a benzamide moiety, which contribute to its biological activity. This article aims to provide a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 868377-43-9 |
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.54 g/mol |
| SMILES | CCOc1cccc2c1n(CC#C)/c(=N/C(=O)c1ccc(cc1)S(=O)(=O)N(C)C)/s2 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain serine proteases involved in the complement system, particularly factor B (FB), which plays a crucial role in the alternative pathway of complement activation. This pathway is implicated in several diseases, including age-related macular degeneration and atypical hemolytic uremic syndrome .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar structural motifs have shown promise in inhibiting inflammatory mediators and pathways .
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in certain cancer cell lines. For example, studies indicated a reduction in cell viability in human prostate cancer cells treated with this compound compared to controls .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability when administered orally. Further research is needed to fully elucidate its metabolic pathways and elimination processes .
Toxicological Assessment
Toxicological evaluations are crucial for understanding the safety profile of any new compound. Early assessments indicate that while the compound shows promising biological activity, comprehensive toxicological studies are required to determine its safety for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A typical procedure involves refluxing the benzothiazole precursor (e.g., 4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine) with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, the product is isolated via solvent evaporation and recrystallization .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the Z-configuration of the benzothiazole-imine bond and verify substituent positions (e.g., ethoxy, propynyl groups) .
- X-ray Crystallography : Resolve the stereochemistry of the dihydrobenzothiazole ring and confirm the planarity of the conjugated system .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish structural isomers .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfamoyl group, which may act as a hydrogen-bond donor. Use fluorescence-based or colorimetric assays (e.g., ATPase activity) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms are effective for identifying non-linear relationships between variables, such as the impact of propynyl group stability under reflux conditions . For example, a central composite design (CCD) can optimize reaction time (4–8 hours) and acetic acid concentration (1–5 mol%) .
Q. How should discrepancies in spectroscopic data between synthetic batches be addressed?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide derivatives) to identify systematic errors .
- Dynamic Light Scattering (DLS) : Rule out aggregation phenomena that may distort NMR signals.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental assignments .
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on pockets accommodating the dimethylsulfamoyl moiety, which may interact with ATP-binding sites .
- Pharmacophore Mapping : Identify key features (e.g., hydrogen-bond acceptors in the benzothiazole ring) using tools like Schrödinger’s Phase .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the propynyl group (e.g., replace with cyclopropyl or halogenated alkynes) or vary the ethoxy substituent to assess steric/electronic effects .
- Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent changes with cytotoxicity.
- Statistical Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ values) with activity data .
Contradiction Management & Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
